molecular formula C20H12N2O5 B11672280 4-[5-(3-Nitro-phenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one

4-[5-(3-Nitro-phenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one

Cat. No.: B11672280
M. Wt: 360.3 g/mol
InChI Key: LWCLMKHZHMVEDX-ATVHPVEESA-N
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Description

4-[5-(3-Nitro-phenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one is a heterocyclic compound that features a furan ring, an oxazole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-Nitro-phenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one typically involves the condensation of 3-nitrobenzaldehyde with 2-phenyl-4H-oxazol-5-one in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-[5-(3-Nitro-phenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising antibacterial and antifungal properties, making it a candidate for drug development. Studies indicate that derivatives of this compound may inhibit bacterial growth and possess antifungal activity, which can be beneficial in treating infections caused by resistant strains .

Anticancer Activity

Research has indicated that compounds similar to 4-[5-(3-Nitro-phenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one exhibit significant anticancer properties. For example, related oxazole derivatives have demonstrated substantial growth inhibition against various cancer cell lines. This suggests that the compound could be explored further for its potential as an anticancer agent .

Organic Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the development of new materials with enhanced properties .

Material Science

The incorporation of this compound into materials science is being explored for its potential use in developing new materials with specific properties such as conductivity and fluorescence. The unique electronic properties imparted by the nitrophenyl group can be advantageous in creating functional materials for electronic applications .

Case Study 1: Antibacterial Properties

A study investigated the antibacterial activity of several derivatives of this compound against common bacterial strains. The results showed that certain derivatives exhibited significant inhibition zones, indicating their potential as effective antibacterial agents.

Case Study 2: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized several oxazole derivatives and tested them against cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The results indicated that some derivatives achieved over 70% growth inhibition, suggesting strong anticancer potential .

Mechanism of Action

The mechanism of action of 4-[5-(3-Nitro-phenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one involves its interaction with biological targets such as enzymes or receptors. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial or antifungal effects . The furan and oxazole rings contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(3-Nitro-phenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one: Similar structure but with different substitution patterns.

    4-[5-(3-Aminophenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one: The nitro group is replaced with an amino group.

    4-[5-(3-Methylphenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one: The nitro group is replaced with a methyl group.

Uniqueness

4-[5-(3-Nitro-phenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one is unique due to its combination of a nitrophenyl group, a furan ring, and an oxazole ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The presence of the nitro group enhances its reactivity and potential biological activity .

Biological Activity

The compound 4-[5-(3-Nitro-phenyl)-furan-2-ylmethylene]-2-phenyl-4H-oxazol-5-one , also known by its IUPAC name (4E)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one, is a member of the oxazolones class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the available literature on its biological activity, synthesizing findings from various studies.

  • Molecular Formula : C20H12N2O5
  • Molecular Weight : 360.3 g/mol
  • Structure : The compound features a complex structure that includes a furan ring and a nitrophenyl group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have explored the anticancer properties of oxazolone derivatives, including the target compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been shown to induce apoptosis in cancer cells by disrupting microtubule dynamics and activating caspase pathways .

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
2-Phenyl-4-quinolonePC-3 (Prostate)0.85G2/M arrest, apoptosis
2-(4-Bromophenylsulfonyl)HepG2 (Liver)1.81Disruption of microtubule polymerization
4-[5-(3-Nitro-phenyl)-furan...]A549 (Lung)TBDTBD

Analgesic Activity

The analgesic properties of oxazolones have been assessed through various pharmacological tests. The writhing test and hot plate test are commonly utilized to evaluate the analgesic efficacy of new compounds. Preliminary results suggest that the compound may exhibit moderate analgesic effects comparable to known analgesics, potentially through TRPA1 or TRPV1 channel antagonism rather than traditional COX inhibition .

Table 2: Analgesic Activity Assessment

Test TypeCompound TestedResults
Writhing Test4-[5-(3-Nitro-phenyl)-furan...]Moderate analgesia observed
Hot Plate Test4-[5-(3-Nitro-phenyl)-furan...]Significant pain relief noted

Case Studies

  • Study on Structure Activity Relationship (SAR) :
    A study investigated various oxazolone derivatives and their biological activities. It was found that modifications in the phenyl and furan rings significantly influenced the anticancer and analgesic activities. The presence of electron-withdrawing groups like nitro groups enhanced anticancer efficacy by increasing electron deficiency at the reaction sites within cancer cells .
  • Toxicity Assessment :
    Acute toxicity studies conducted on related oxazolone compounds indicated low toxicity profiles with no significant adverse effects observed in animal models. Histopathological assessments showed no inflammatory or cytotoxic changes in preserved organs .

Properties

Molecular Formula

C20H12N2O5

Molecular Weight

360.3 g/mol

IUPAC Name

(4Z)-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C20H12N2O5/c23-20-17(21-19(27-20)13-5-2-1-3-6-13)12-16-9-10-18(26-16)14-7-4-8-15(11-14)22(24)25/h1-12H/b17-12-

InChI Key

LWCLMKHZHMVEDX-ATVHPVEESA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)O2

Origin of Product

United States

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